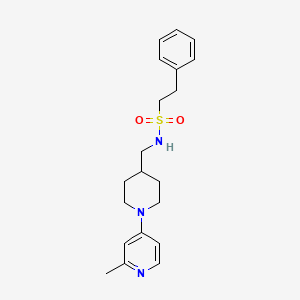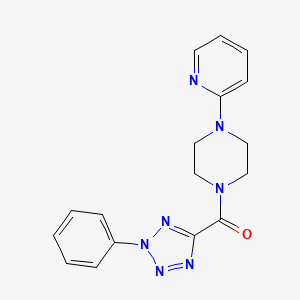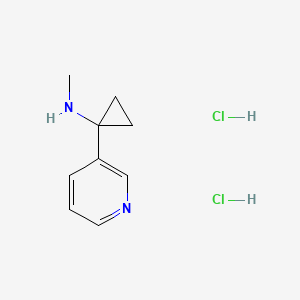![molecular formula C11H13NO4 B2579860 [3-(Propionylamino)phenoxy]acetic acid CAS No. 890984-30-2](/img/structure/B2579860.png)
[3-(Propionylamino)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Propionylamino)phenoxy]acetic acid” is a chemical compound with the CAS Number: 890984-30-2. It has a molecular weight of 223.23 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of phenoxy acetic acid derivatives, which includes “this compound”, can be achieved by starting with phenol and chloroacetic acid in a solution of sodium hydroxide . The sodium hydroxide solution deprotonates the phenol hydroxy group .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Pharmacological and Therapeutic Roles
- Antioxidant and Therapeutic Properties : Phenolic compounds, like Chlorogenic Acid (CGA), have shown significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA's influence on lipid and glucose metabolism regulation suggests potential therapeutic roles in treating disorders such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental Applications
- Herbicide Analysis and Environmental Impact : Phenoxy acid herbicides, a class including various derivatives, have been widely studied for their environmental impact and detection methods. Analysis methods such as gas chromatography and liquid chromatography have been developed for monitoring these herbicides in food and water, highlighting the need for sensitive detection due to their potential endocrine-disrupting effects (Mei et al., 2016).
Biochemical and Industrial Importance
- Bioactive Compound Studies : Studies on caffeic acid derivatives from Salvia miltiorrhiza and other plants reveal significant antioxidant, anti-inflammatory, and antitumor properties. These findings suggest the potential of phenolic acids and their derivatives in developing new pharmaceutical compounds and in the food industry as natural additives (Jiang et al., 2005).
Cosmeceutical Applications
- Cosmeceutical Significance : Hydroxycinnamic acids and derivatives have been highlighted for their multifunctional ingredients in cosmeceuticals. Their activities include antioxidant, anti-collagenase, antimicrobial, and UV protective effects, suggesting potential as ingredients in anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmetic products. Challenges such as poor stability and degradation have been addressed through microencapsulation techniques for enhanced application (Taofiq et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for “[3-(Propionylamino)phenoxy]acetic acid” and its derivatives could involve the design of new derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could be achieved through the application of various chemical techniques and new computational chemistry applications .
Mecanismo De Acción
Target of Action
The primary targets of [3-(Propionylamino)phenoxy]acetic acid are currently unknown. The compound is a derivative of phenoxy acetic acid, which is known to have various biological activities . .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other phenoxy acetic acid derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that indole-3-acetic acid (iaa), a plant hormone produced by the degradation of tryptophan, is known to regulate almost all aspects of plant growth and development . As this compound is a derivative of phenoxy acetic acid, it might have similar effects on biochemical pathways.
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its adme properties . Given that this compound is a solid at room temperature , it might have specific ADME properties that affect its bioavailability.
Result of Action
Given its structural similarity to other phenoxy acetic acid derivatives, it might have similar effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of IAA, a related compound, is known to be influenced by environmental conditions . Therefore, it’s plausible that the action of this compound could also be influenced by environmental factors.
Propiedades
IUPAC Name |
2-[3-(propanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKXREFKGLXJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)
![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2579790.png)
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)



